![molecular formula C21H15FN2O2S B2752582 N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 866008-15-3](/img/structure/B2752582.png)

N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

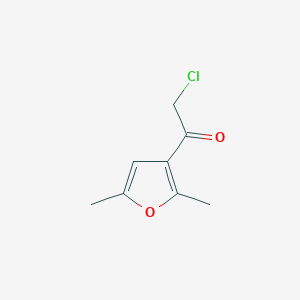

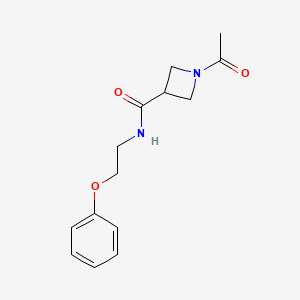

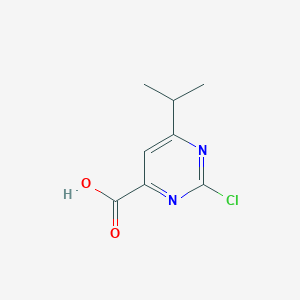

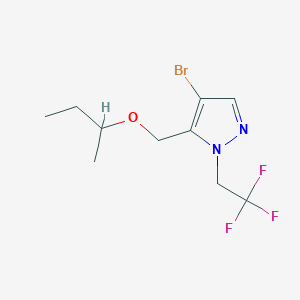

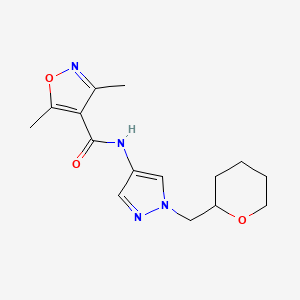

“N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide” is an organic compound that contains several functional groups, including a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). These groups could potentially give the compound various chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the cyano group could potentially undergo reactions to form amines, carboxylic acids, or other derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

This compound is involved in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at creating antimicrobial agents. Novel derivatives have been synthesized, showing promising results in both in vitro antibacterial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Chemoselective Acetylation for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative related to the target compound, has been investigated for its role as an intermediate in the synthesis of antimalarial drugs. The study focused on optimizing the chemoselective acetylation process, highlighting the compound's significance in the pharmaceutical industry, particularly in the production of antimalarial medications (Magadum & Yadav, 2018).

Novel Compound Synthesis

Research into the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, utilizing 3-fluoro-4-cyanophenol as the primary compound, demonstrates the versatility and potential applications of these compounds in various scientific fields. The structural identification of these novel compounds has expanded the knowledge base and opened up new avenues for research and application (Yang Man-li, 2008).

Toxic Metabolite Synthesis for Drug Safety Studies

The synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, and its phenolic sulfate conjugate, contributes to understanding the metabolic pathways and potential toxicities of pharmaceutical compounds. This research aids in the assessment of drug safety and the identification of toxicological profiles (Gemborys et al., 1978).

Computational and Pharmacological Evaluation of Novel Derivatives

Studies on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including compounds with structures similar to the target compound, have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underlines the compound's relevance in drug development and therapeutic applications (Faheem, 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-cyano-3-fluorophenyl)sulfanylphenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2S/c22-17-9-6-12-19(16(17)13-23)27-20-11-5-4-10-18(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISBYUJKYXWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC(=C3C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)

![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)

![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)

![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)

![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)

![2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2752521.png)

![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)